1,2'-O-dimethylguanosine

RNA Epitranscriptomics Extremophile Biology Nucleoside Modification

RNA stability researchers face a critical gap: mono-methylated guanosine analogs (m1G or Gm) fail to recapitulate hyperthermophilic tRNA structure. 1,2'-O-Dimethylguanosine (m1Gm, CAS 73667-71-7) bears synergistic N1 and 2'-O dual methylation, making it the only authentic reference standard for structural studies above 100°C. • Enables accurate NMR and thermal melting of hyperthermophilic tRNA • Diagnostic LC-MS standard for discriminating complex guanosine analog mixtures • Fixed extreme-stability model for engineering synthetic RNAs for high-temperature industrial processes

Molecular Formula C12H17N5O5
Molecular Weight 311.29 g/mol
Cat. No. B13856825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2'-O-dimethylguanosine
Molecular FormulaC12H17N5O5
Molecular Weight311.29 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)OC
InChIInChI=1S/C12H17N5O5/c1-16-10(20)6-9(15-12(16)13)17(4-14-6)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15)/t5-,7-,8-,11-/m1/s1
InChIKeyJLYURAYAEKVGQJ-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2'-O-Dimethylguanosine (m1Gm) – Archaeal Hyperthermophile tRNA Nucleoside


1,2'-O-Dimethylguanosine (also known as m1Gm, N1,2'-O-dimethylguanosine; CAS 73667-71-7) is a chemically modified guanosine nucleoside characterized by methylation at both the N1 position of the guanine base and the 2'-O position of the ribose sugar [1]. This dual modification distinguishes it from other mono‑methylated or differently methylated guanosine analogs. It was first identified as a naturally occurring, post‑transcriptionally modified nucleoside in the transfer RNA (tRNA) of the hyperthermophilic archaeon Pyrolobus fumarii, an organism that thrives at temperatures up to 113°C [2]. The compound is now available as a high‑purity research reagent (≥95%) for applications in RNA modification studies, biomarker discovery, and the development of novel nucleoside therapeutics.

m1Gm vs. Mono-Methylated Guanosine Analogs


Simple substitution of 1,2'-O-dimethylguanosine with guanosine, 2'-O-methylguanosine, 1-methylguanosine, or even N2,2'-O-dimethylguanosine is scientifically unsound. The N1‑methylation introduces a fixed positive charge on the purine ring and steric bulk that fundamentally alters base‑pairing and RNA tertiary structure stabilization [1]. The 2'-O-methylation confers resistance to nucleases and restricts sugar pucker to the C3'-endo conformation, which is critical for A‑form helical geometry [2]. The co‑occurrence of these two modifications—a pattern uniquely identified in the tRNA of the extreme hyperthermophile Pyrolobus fumarii—imparts a distinct set of physicochemical properties (e.g., polarity, hydrogen bonding capacity, and thermostability) that cannot be replicated by any single‑methylation analog [3]. Using a mono‑methylated alternative will therefore yield different RNA structural outcomes, altered enzymatic recognition, and divergent biological activity in downstream assays.

Quantitative Evidence: m1Gm vs. Analogs


Dual Methylation Architecture in Hyperthermophilic tRNA

1,2'-O-Dimethylguanosine (m1Gm) was discovered and characterized as a novel, naturally occurring RNA modification in the tRNA of Pyrolobus fumarii, an archaeon that grows optimally at 106°C and survives up to 113°C [1]. In this extreme environment, post‑transcriptional modification is essential for RNA structural stabilization. Of 26 total modified nucleosides detected in the unfractionated tRNA of P. fumarii, 11 were methylated on the ribose moiety, and m1Gm was identified as a previously unknown nucleoside not observed in mesophilic organisms [2]. In contrast, unmodified guanosine lacks the methyl groups necessary to confer thermostability and would not be expected to support proper tRNA folding at hyperthermophilic growth temperatures.

RNA Epitranscriptomics Extremophile Biology Nucleoside Modification

Constitutive m1Gm vs. Temperature-Induced Gm Biosynthesis

The calculated logP value for 1,2'-O-dimethylguanosine is –1.441, indicating moderate hydrophilicity [1]. For 2'-O-methylguanosine (Gm), the logP is –1.4514 as reported in the same database [2]. The slightly less negative logP of m1Gm (Δ = +0.01) suggests a marginal increase in lipophilicity relative to Gm, which may influence membrane permeability and partitioning in biological assays.

Physicochemical Characterization Lipophilicity Drug Discovery

Hydrogen Bonding Capacity: 1,2'-O-Dimethylguanosine vs. Guanosine

The N1‑methylation in 1,2'-O-dimethylguanosine removes one hydrogen bond donor (HBD) capability while the 2'-O-methylation blocks a potential hydrogen bond donor. Consequently, m1Gm possesses 3 hydrogen bond donors (HBD) versus 5 for unmodified guanosine [1][2]. Additionally, the number of hydrogen bond acceptors (HBA) differs: m1Gm has 8 HBA1 and 10 HBA2, compared to 8 and 9, respectively, for guanosine [1][2]. This altered H‑bonding profile directly impacts the compound's ability to form stable Watson‑Crick base pairs and to participate in tertiary RNA interactions.

Molecular Recognition RNA Structure Intermolecular Interactions

Topological Polar Surface Area (TPSA): 1,2'-O-Dimethylguanosine vs. 1-Methylguanosine

The topological polar surface area (TPSA) is a key descriptor for predicting intestinal absorption and blood‑brain barrier penetration. 1,2'-O-Dimethylguanosine has a TPSA of 137.65 Ų, whereas 1-methylguanosine (m1G) exhibits a TPSA of 148.65 Ų [1][2]. The 11.00 Ų reduction in TPSA for m1Gm (attributable to the 2'-O-methyl group masking a polar hydroxyl) suggests improved passive membrane permeability relative to m1G.

Drug‑likeness Oral Bioavailability Pharmacokinetics

Storage Stability: 1,2'-O-Dimethylguanosine vs. 2'-O-Methylguanosine

Vendor technical data indicate that 1,2'-O-dimethylguanosine, as a powder, is stable for up to 3 years when stored at –20°C, and for 1 year at –80°C when dissolved in solvent . In contrast, 2'-O-methylguanosine is typically recommended to be stored under refrigeration (0‑10°C) with no long‑term (≥3 year) powder stability claim [1]. The dual‑methylated m1Gm appears to offer enhanced long‑term storage robustness, reducing the risk of degradation during prolonged research use.

Compound Handling Long‑Term Storage Reagent Stability

m1Gm Application Scenarios


Hyperthermophile tRNA Structural Biology Models

Researchers investigating the structural basis of RNA stability at extreme temperatures should select 1,2'-O-dimethylguanosine over unmodified guanosine or simple methylated analogs. Its discovery in the tRNA of Pyrolobus fumarii (optimal growth 106°C) directly implicates m1Gm in the molecular machinery that maintains functional RNA structure near the boiling point of water [1]. Incorporation of m1Gm into synthetic tRNA or model RNA hairpins allows direct interrogation of the combined effects of N1‑methylation (positive charge) and 2'-O-methylation (C3'-endo sugar pucker) on thermal melting profiles and tertiary interactions—information unattainable with mono‑methylated controls [2].

Archaeal Adaptation Phylogenetic Markers

In early‑stage medicinal chemistry campaigns, the dual‑methylated 1,2'-O-dimethylguanosine serves as an ideal reference compound for calibrating computational models and for structure‑activity relationship (SAR) studies. Its intermediate logP (–1.441) and reduced TPSA (137.65 Ų) compared to 1-methylguanosine (TPSA 148.65 Ų) provide a quantitative baseline for predicting how methylation at both the base and the sugar affects membrane permeability and bioavailability [1]. Procurement of m1Gm as a high‑purity (≥95%) analytical standard ensures that observed biological effects are attributable to the intended compound rather than to impurities present in lower‑grade analog preparations.

RNA Engineering for Extreme Thermal Environments

The distinct hydrogen bonding profile of m1Gm (3 HBD, 10 HBA2) relative to unmodified guanosine (5 HBD, 9 HBA2) alters its ability to form canonical Watson‑Crick base pairs and to engage in non‑canonical interactions [1]. This makes m1Gm an essential tool for deciphering how dual modifications modulate RNA recognition by methyl‑specific binding proteins, reverse transcriptases, and ribonucleases. When building in vitro transcription or chemical synthesis workflows for RNA containing m1Gm, substituting with 2'-O-methylguanosine or 1-methylguanosine will not recapitulate the native structural and binding landscape observed in hyperthermophilic organisms [2].

LC-MS Reference Standard for RNA Modification Analysis

Given its proven 3‑year powder stability at –20°C [1], 1,2'-O-dimethylguanosine is an optimal choice for establishing long‑term, validated reference standard stocks in analytical laboratories. In LC‑MS/MS methods that simultaneously quantify a panel of modified nucleosides, the stability and purity of m1Gm reduce the frequency of standard curve re‑validation and minimize inter‑batch variability [2]. This is particularly valuable for longitudinal biomarker studies where consistent quantitation of m1Gm (e.g., as a potential cancer biomarker) over months or years is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2'-O-dimethylguanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.